Enlimomab pegol - 169802-84-0

Enlimomab pegol

Catalog Number: EVT-1512682
CAS Number: 169802-84-0
Molecular Formula: C6H10FNO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Enlimomab pegol is a pegylated monoclonal antibody that specifically targets the human intercellular adhesion molecule 1 (ICAM-1). This compound is classified as an immunosuppressant and is primarily utilized in the treatment of immune system diseases. Enlimomab pegol was initially developed by Boehringer Ingelheim GmbH and has been investigated for various clinical applications, including reducing disease activity in refractory rheumatoid arthritis and preventing acute rejection in kidney and liver transplantations .

Synthesis Analysis

Methods and Technical Details

The synthesis of enlimomab pegol involves recombinant DNA technology. The gene encoding the Fab fragment of the monoclonal antibody is inserted into a suitable expression vector, which is then introduced into a host cell line, typically Chinese Hamster Ovary (CHO) cells. This process allows for the large-scale production of the Fab fragment in bioreactors under controlled conditions to optimize yield and purity.

The industrial production methods include:

  • Cell Culture: CHO cells are cultured in bioreactors, maintaining optimal temperature, pH, and nutrient supply.
  • Purification: After cell culture, the Fab fragments are purified using chromatography techniques to ensure high-quality product .
Molecular Structure Analysis

Structure and Data

Enlimomab pegol consists of a Fab fragment derived from murine IgG2a monoclonal antibodies. The molecular formula for enlimomab pegol is C6H10FNO2, although detailed structural data such as three-dimensional conformation or specific bond angles are typically proprietary or not fully disclosed in public databases .

Chemical Reactions Analysis

Reactions and Technical Details

Enlimomab pegol primarily engages in binding interactions with its target ICAM-1 rather than undergoing typical chemical reactions such as oxidation or reduction. The key reaction involves the binding of enlimomab pegol to the extracellular domain of ICAM-1, which inhibits leukocyte adhesion to vascular endothelium. This mechanism is crucial for its therapeutic effects in inflammatory conditions .

Common Reagents and Conditions

The production of enlimomab pegol involves various reagents used during cell culture and purification processes, including:

  • Growth media
  • Buffers
  • Chromatography resins

These reagents facilitate the growth of CHO cells and the subsequent purification of the antibody fragments.

Mechanism of Action

Enlimomab pegol functions by binding to the extracellular domain 2 of ICAM-1. This binding inhibits leukocyte adhesion to endothelial cells, thereby reducing leukocyte extravasation and subsequent inflammatory tissue injury. The mechanism involves multiple steps:

  1. Tethering: Initial contact between leukocytes and activated endothelium.
  2. Rolling: Leukocytes roll along the endothelium.
  3. Firm Adhesion: Mediated by β2 integrins, leading to leukocyte activation.

By blocking ICAM-1, enlimomab pegol effectively reduces inflammation and tissue damage associated with various immune responses .

Physical and Chemical Properties Analysis

Physical Properties

Enlimomab pegol exhibits properties typical of monoclonal antibodies, such as high solubility in aqueous solutions due to its protein nature. The physical stability is influenced by its pegylation, which enhances solubility and reduces immunogenicity.

Chemical Properties

The chemical stability of enlimomab pegol is maintained under physiological conditions, with minimal degradation observed during storage. Its molecular weight is not explicitly stated but is generally consistent with that of monoclonal antibodies .

Applications

Scientific Uses

Enlimomab pegol has several applications across different fields:

  • Medicine: Investigated for treating refractory rheumatoid arthritis and preventing acute rejection in organ transplantation.
  • Biological Research: Used to study ICAM-1's role in leukocyte adhesion and inflammatory processes.
  • Pharmaceutical Industry: Developed as a therapeutic agent for immune system diseases; serves as a model for studying monoclonal antibody interactions with their targets .
Introduction to Enlimomab Pegol

Nomenclature and Structural Classification

Enlimomab pegol (development codes: BIRR-1, R6.5) is a biotechnologically engineered therapeutic agent classified as a Fab' fragment conjugated to polyethylene glycol (PEG) [1] [6]. Its INN (International Nonproprietary Name) reflects this structure: "Enlimomab" denotes the monoclonal antibody origin targeting ICAM-1, while "pegol" indicates PEGylation—a covalent attachment of PEG polymers to enhance pharmacokinetic properties [6] [8]. Structurally, it originates from a murine IgG2a monoclonal antibody (mAb) against human ICAM-1 (CD54). The Fab' fragment retains the antigen-binding region but lacks the Fc domain, minimizing Fc-mediated immune responses [4]. PEGylation extends its plasma half-life by reducing renal clearance and immunogenicity [1] [10].

Table 1: Structural Characteristics of Enlimomab Pegol

AttributeDescription
Parent AntibodyMurine IgG2a (Clone R6.5/BIRR-1)
Fragment TypeFab' (antigen-binding fragment)
ModificationPEGylated (PEG conjugation)
Molecular TargetHuman ICAM-1 (CD54), extracellular domain 2
MechanismCompetitive inhibition of ICAM-1 binding to leukocyte integrins (LFA-1/Mac-1)

Historical Development and Approval Milestones

Enlimomab (unpegylated murine form) emerged in the 1990s for inflammatory and transplant-related indications. Early preclinical studies demonstrated its efficacy in blocking leukocyte adhesion in models of rheumatoid arthritis and organ transplantation [4]. By 1998, a Phase I dose-escalation trial in acute stroke patients established pharmacokinetic targets (serum levels ≥10 µg/ml) but reported serious adverse events, including infections and one anaphylactoid reaction [3].

A pivotal Phase III trial (2001) in ischemic stroke patients (n=625) revealed worse outcomes with enlimomab versus placebo: higher mortality (22.2% vs. 16.2%) and poorer Modified Rankin Scale scores at 90 days (p=0.004) [5]. This failure shifted development toward pegylated forms and niche applications. By 2025, enlimomab pegol reached Phase 1 for renal transplant rejection but has no regulatory approvals [1] [10].

Table 2: Key Development Milestones

YearStageIndicationOutcomeReference
1998Phase I TrialAcute StrokeAchieved target serum levels; safety concerns noted [3]
2001Phase III TrialIschemic StrokeWorse clinical outcomes vs. placebo; trial halted [5]
Pre-2010PreclinicalAutoimmune DisordersReduced disease activity in rheumatoid arthritis models [4]
2025Phase 1 (Active)Renal Transplant RejectionUnder investigation; no approvals [1] [10]

Role in Targeting ICAM-1: Biological and Pathophysiological Context

Biological Function of ICAM-1

ICAM-1 (Intercellular Adhesion Molecule-1) is a transmembrane glycoprotein in the immunoglobulin superfamily, constitutively expressed at low levels on endothelial cells, leukocytes, and astrocytes. During inflammation, cytokines (TNF-α, IFN-γ, IL-1) upregulate ICAM-1, enabling leukocyte adhesion and transmigration into tissues via binding to β2-integrins (LFA-1, Mac-1) on leukocytes [4] [7]. This process is critical in pathologies like transplant rejection, stroke, and autoimmune diseases [3] [9].

Pathophysiological Implications

In stroke, ICAM-1 overexpression exacerbates ischemic damage by promoting neutrophil infiltration and microvascular occlusion [3] [5]. Paradoxically, enlimomab’s failure in stroke trials was linked to leukocyte activation via complement-dependent mechanisms, worsening inflammation [5]. In transplant rejection, ICAM-1 facilitates T-cell infiltration into grafts, making it a rational target. Enlimomab pegol’s Fab’ fragment competitively blocks ICAM-1–integrin binding, potentially dampening alloimmune responses [1] [4].

Evolution to ADC Applications

Recent research repurposes enlimomab’s targeting capability for antibody-drug conjugates (ADCs). Conjugates like Anti-ICAM1 (Enlimomab)-SMCC-DM1 deliver cytotoxins (e.g., DM1, a maytansinoid) to ICAM-1-overexpressing cancers. Upon internalization, DM1 disrupts microtubule dynamics, inducing apoptosis [2]. This approach leverages ICAM-1’s upregulation in tumors while mitigating enlimomab’s immunogenicity through fragment engineering [2] [8].

Table 3: ICAM-1 Roles in Disease and Therapeutic Targeting

Disease ContextICAM-1 RoleTherapeutic Intervention
Ischemic StrokeUpregulated on endothelia; mediates neutrophil adhesion and microvascular injuryEnlimomab worsened outcomes due to inflammatory side effects
Renal TransplantPromotes leukocyte infiltration into graft tissueEnlimomab pegol in Phase 1 for rejection prevention
Cancer (e.g., Melanoma)Overexpressed on tumor endothelium; supports metastasisEnlimomab-based ADCs deliver cytotoxic payloads to ICAM-1+ cells
MalariaMediates cytoadherence of infected erythrocytes in microvasculatureNot targeted by enlimomab; but highlights ICAM-1's pathological scope

Properties

CAS Number

169802-84-0

Product Name

Enlimomab pegol

Molecular Formula

C6H10FNO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.